N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE
Overview
Description
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety, a cyano group, and a methoxylated benzamide structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, introduction of the cyano group, and subsequent functionalization with methoxy and piperazine sulfonyl groups. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and various solvents such as toluene and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or piperazine sulfonyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, cesium carbonate as a base, and solvents like toluene and DMF . Reaction conditions such as temperature, pressure, and reaction time are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETIC ACID: Shares the benzodioxole and cyano groups but differs in the acetic acid moiety.
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: Contains the benzodioxole group and is used in anticancer research.
Uniqueness
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-(4-methylpiperazin-1-yl)sulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-24-5-7-25(8-6-24)32(27,28)20-10-14(3-4-17(20)29-2)21(26)23-16-11-19-18(30-13-31-19)9-15(16)12-22/h3-4,9-11H,5-8,13H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPPRTNFCZUEJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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